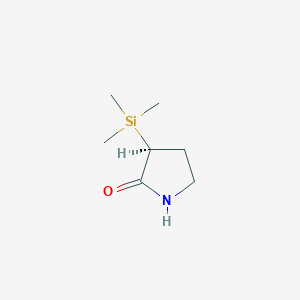
(S)-3-(trimethylsilyl)pyrrolidin-2-one
Overview
Description
(S)-3-(trimethylsilyl)pyrrolidin-2-one, also known as TMS-pyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its various applications in organic synthesis and medicinal chemistry. It is a chiral auxiliary reagent that is widely used in the asymmetric synthesis of various organic compounds. The compound has a unique structure that makes it an ideal candidate for numerous applications in scientific research.
Scientific Research Applications
Mass Spectrometry
Pyrrolidides of various acids, including those with trimethylsilyl groups like (S)-3-(trimethylsilyl)pyrrolidin-2-one, are used in mass spectrometry. They help in understanding fragmentation patterns which are essential for analyzing complex organic compounds (Tulloch, 1985).
Synthesis of Heterocycles
This compound plays a role in the enantioselective construction of pyrrolidines, important in the synthesis of functionalized heterocycles. Such methodologies are significant in the development of new pharmaceuticals and materials (Trost & Silverman, 2010).
Reactivity Studies
Research into the reactivity of pyrrolidinoallylsilanes, derivatives of (S)-3-(trimethylsilyl)pyrrolidin-2-one, helps in understanding their interactions with various electrophiles. This information is vital for designing synthetic pathways in organic chemistry (Corriu, Huynh, & Moreau, 1983).
Novel Synthesis Routes
(S)-3-(trimethylsilyl)pyrrolidin-2-one is used in developing new synthetic routes for creating biologically active compounds. Such research is fundamental in drug discovery and the creation of new materials (Alves, 2007).
Biological Applications
This compound is used in the synthesis of bioactive molecules, such as 1,4-disubstituted-1,2,3-triazoles, which have potential biological importance (Stefani, Ferreira, & Vieira, 2012).
Mechanism of Action
Mode of Action
It’s known that pyrrolidin-2-ones can be synthesized via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines . This suggests that (S)-3-(trimethylsilyl)pyrrolidin-2-one might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound is involved in the synthesis of pyrrolidin-2-ones via a photoinduced organocatalyzed three-component cyclization . The downstream effects of this process on other biochemical pathways require further investigation.
Result of Action
Given its involvement in the synthesis of pyrrolidin-2-ones , it’s plausible that the compound might have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-(trimethylsilyl)pyrrolidin-2-one. For instance, the synthesis of pyrrolidin-2-ones involving this compound occurs under visible light conditions This suggests that light exposure might be an important environmental factor for this compound
properties
IUPAC Name |
(3S)-3-trimethylsilylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPFOGCIHDXQL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[C@H]1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(trimethylsilyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




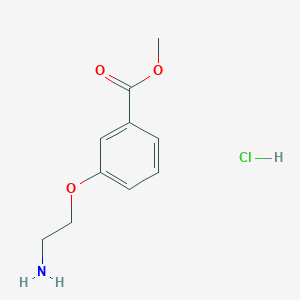
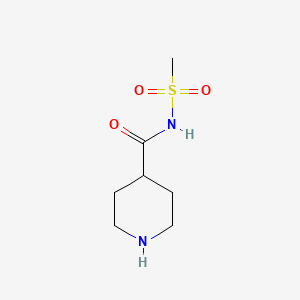
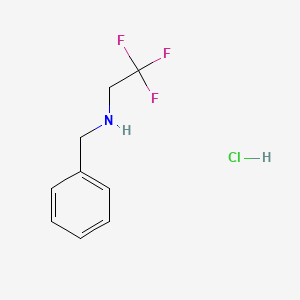
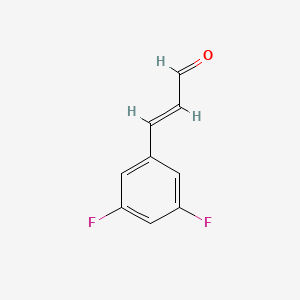

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)
![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)
![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)
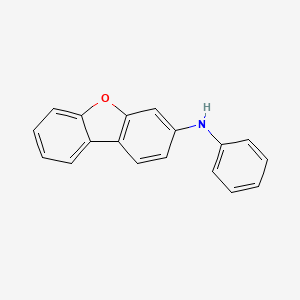
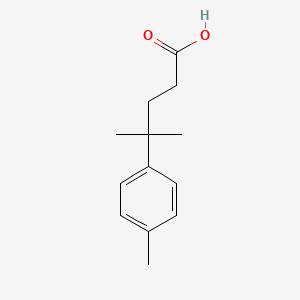
![1H-Pyrrole-2-carboxylic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B3135978.png)
